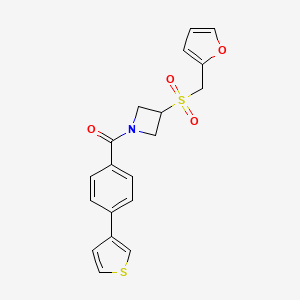

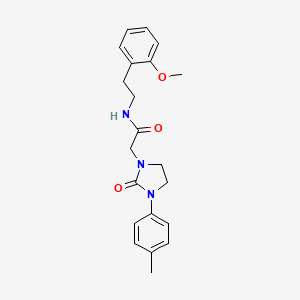

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

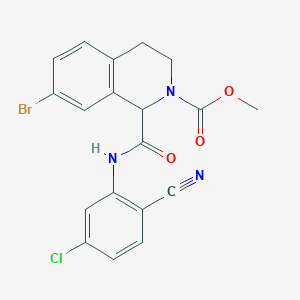

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, also known as FSA-TTPM, is a novel compound that has gained attention in scientific research due to its potential applications in the fields of medicine and drug development. FSA-TTPM is a small molecule that has a unique structure, which makes it a promising candidate for drug discovery.

Aplicaciones Científicas De Investigación

Applications in Synthesis and Catalysis

Synthesis of Cyclopentenone Derivatives : Analogous furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement to afford trans-4,5-disubstituted cyclopentenone derivatives, showcasing the utility of furan derivatives in complex organic synthesis (Reddy et al., 2012). Similar methodologies could potentially apply to the mentioned compound, exploiting its furan component for the synthesis of novel cyclic compounds.

Chemicoenzymatic Synthesis of Monobactams : Compounds with azetidine and furan moieties have been explored for the synthesis of monobactam analogs, indicating potential for the development of antibacterial agents. For example, a chemicoenzymatic approach involving azetidinone intermediates led to monobactams with significant activity against gram-negative bacteria, highlighting the importance of such structures in antibiotic research (Yamashita et al., 1988).

Molecular Interactions and Stability

Study of Molecular Interactions : The investigation of solvatochromism, crystallochromism, and solid-state structures of aromatic amino ketones containing furan and thiophene rings provides insights into the molecular interactions in different environments. This research is crucial for understanding the behavior of complex molecules in various solvents, which is vital for their application in material science and pharmaceuticals (El-Sayed et al., 2003).

Anti-inflammatory and Antibacterial Activities

Pyrazoline and Methanone Derivatives : Novel pyrazoline derivatives containing furan-2-yl groups have shown significant anti-inflammatory and antibacterial activities, underscoring the potential therapeutic applications of such compounds. The microwave-assisted synthesis of these compounds emphasizes the efficiency and environmental friendliness of their production processes (Ravula et al., 2016).

Protein Tyrosine Kinase Inhibition

Furan-2-yl(phenyl)methanone Derivatives : The synthesis of novel derivatives and their evaluation for in vitro protein tyrosine kinase inhibitory activity indicate potential applications in cancer therapy. Several derivatives exhibited promising activity, suggesting their utility in developing new therapeutic agents (Zheng et al., 2011).

Corrosion Prevention

Mild Steel Corrosion Inhibition : The application of novel organic compounds, such as those containing furan-2-yl and azetidine groups, for the prevention of mild steel corrosion in acidic media showcases the compound's potential in materials science and engineering. Electrochemical studies confirm the efficacy of these inhibitors, marking them as mixed type inhibitors (Singaravelu & Bhadusha, 2022).

Propiedades

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c21-19(15-5-3-14(4-6-15)16-7-9-25-12-16)20-10-18(11-20)26(22,23)13-17-2-1-8-24-17/h1-9,12,18H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEFILJUUOTHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646866.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2646867.png)

![1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2646874.png)

![N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2646881.png)

![4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2646884.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2646886.png)